molecular formula C7H4F3NO3 B1392473 6-(Trifluoromethoxy)picolinic acid CAS No. 1221172-11-7

6-(Trifluoromethoxy)picolinic acid

Cat. No. B1392473
M. Wt: 207.11 g/mol
InChI Key: ZGUDFAFRAROJDA-UHFFFAOYSA-N
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Description

6-(Trifluoromethoxy)picolinic acid is a chemical compound with the molecular formula C7H4F3NO3 . It is also known as 6-(Trifluoromethoxy)pyridine-2-carboxylic acid .

Scientific Research Applications

1. Herbicidal Activity of 6-Indazolyl-2-picolinic Acids

  • Application Summary: 6-Indazolyl-2-picolinic acids were designed and synthesized to discover potential herbicidal molecules. These compounds were tested for their inhibitory activities against Arabidopsis thaliana and the root growth of five weeds .
  • Methods of Application: The compounds were synthesized by scaffold hopping and their inhibitory properties were tested on various plant species .
  • Results: The synthesized compounds exhibited excellent inhibition properties and showed good inhibitory effects on weed root growth. In particular, compound 5a showed significantly greater root inhibitory activity than picloram in Brassica napus and Abutilon theophrasti Medicus at the concentration of 10 µM .

2. Trifluoromethoxylation Reagents

  • Methods of Application: Several innovative reagents were developed to facilitate the trifluoromethoxylation reaction and make CF3O-containing compounds more accessible .
  • Results: This research mainly focuses on the recent advances in new trifluoromethoxylation reagents and their usage .

3. Design and Synthesis of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides

  • Application Summary: Inspired by the discovery of 6-aryl-2-picolinate herbicides, a series of 4-amino-3,5-dichloro-6-pyrazolyl-2-picolinic acids were designed and synthesized for the discovery of compounds with potent herbicidal activity .
  • Methods of Application: The compounds were synthesized by replacing the chlorine atom at position 6 of picloram with a phenyl-substituted pyrazole .
  • Results: The compounds were tested for inhibitory activity against the growth of Arabidopsis thaliana roots. The IC50 value of compound V-7 was 45 times lower than that of the halauxifen-methyl commercial herbicide .

4. Anticancer Activities of Re(I) Picolinic Acid and Its Fluorinated Complex Derivatives

  • Application Summary: Fifteen rhenium (I) tricarbonyl complexes of the form fac - [Re (N,O’) (CO)3 (X)], where N,O’ -bidentate ligand = 2-picolinic acid (Pico); 3,5-difluoropyridine-2-carboxylic acid (Dfpc); 3-trifluoromethyl-pyridine-2-carboxylic acid (Tfpc) and X = H2O; pyrazole (Pz); pyridine (Py); imidazole (Im); and methanol (CH3OH) were synthesized .
  • Methods of Application: The complexes were synthesized using the ‘2 + 1’ mixed ligand approach with an average yield of 84% .
  • Results: The in vitro biological screening on Vero (healthy mammalian), HeLa (cervical carcinoma) and A549 (lung cancer) cells revealed one toxic complex, fac- [Re (Pico) (CO)3 (H2O)], with respective LC50 values of 9.0 ± 0.9, 15.8 ± 4.9 (SI = 0.570) and 20.9 ± 0.8 (SI = 0.430) μg/mL .

5. Catalyst in Organic Synthesis

  • Application Summary: TFMPA can be used as a catalyst in organic synthesis, such as in esterification and acylation reactions .
  • Methods of Application: The compound is used as a catalyst to facilitate certain chemical reactions .
  • Results: The use of TFMPA as a catalyst can improve the efficiency of certain chemical reactions .

6. Potential Lead Structures in the Discovery of Novel Synthetic Auxin Herbicides

  • Application Summary: 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid compounds could be used as potential lead structures in the discovery of novel synthetic auxin herbicides .
  • Methods of Application: The compounds were designed and synthesized for the discovery of compounds with potent herbicidal activity .
  • Results: Herbicidal tests of the new compounds indicated that compound V-8 exhibited better post-emergence herbicidal activity than picloram at a dosage of 300 gha −1, and it was also safe for corn, wheat, and sorghum at this dosage .

Future Directions

Research on picolinic acid and its derivatives, including 6-(Trifluoromethoxy)picolinic acid, is ongoing. Recent studies have highlighted the potential of picolinic acid as a broad-spectrum antiviral . The team hopes to develop the compound into a broad-spectrum therapeutic that can help fight against a variety of viral diseases . Another study has demonstrated the potential of 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds as potential lead structures in the discovery of novel synthetic auxin herbicides .

properties

IUPAC Name

6-(trifluoromethoxy)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO3/c8-7(9,10)14-5-3-1-2-4(11-5)6(12)13/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGUDFAFRAROJDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)OC(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Trifluoromethoxy)picolinic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
B Manteau, P Genix, L Brelot, JP Vors, S Pazenok… - 2010 - Wiley Online Library
The previously unknown 2‐, 3‐, and 4‐(trifluoromethoxy)pyridines have now become readily accessible by means of an efficient and straightforward large‐scale synthesis. Their …

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